D-arabinonic acid

Enzymology Chiral resolution Metabolic pathway analysis

Researchers requiring a stereochemically pure C5 aldonic acid for vitamin B2 synthesis or enzymatic studies face the risk of using incorrect enantiomers that yield zero activity. D-Arabinonic acid eliminates this uncertainty. - Defined (2S,3R,4R) configuration ensures absolute substrate specificity for D-arabinonate dehydratase (EC 4.2.1.5); the L-enantiomer is completely discriminated. - Essential, non-substitutable intermediate in the established D-glucose→riboflavin route; C6 analogs like D-gluconic acid cannot serve as functional replacements. - Identity and enantiopurity are unambiguously verifiable via melting point (114-116 °C) and optical rotation (+10.5°, c=6.0, H₂O). Supply is supported by multiple global vendors with batch-level QA documentation.

Molecular Formula C5H10O6
Molecular Weight 166.13 g/mol
CAS No. 488-30-2
Cat. No. B1606545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-arabinonic acid
CAS488-30-2
Molecular FormulaC5H10O6
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)O)O)O)O)O
InChIInChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)
InChIKeyQXKAIJAYHKCRRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Arabinonic Acid: Chiral C5 Sugar Acid


D-Arabinonic acid (CAS 488-30-2), a pentonic acid sugar acid derived from the oxidation of D-arabinose , is a chiral C5 aldonic acid with the molecular formula C5H10O6 and a molecular weight of 166.13 g/mol . As a defined stereoisomer with the systematic IUPAC name (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid, it possesses three chiral centers that confer specific physical properties, including a melting point of 114–116 °C and a specific optical rotation of +10.5° (c=6.0, H2O) when crystallized from dilute acetic acid . This compound is a white, water-soluble crystalline solid that serves as a key intermediate in the industrial synthesis of vitamin B2 (riboflavin) and as a chiral building block for complex molecule construction .

Synthetic use

Stereodefined C5 chiral intermediate for glycoconjugates and complex molecules

Enzymology

Specific substrate for D-arabinonate dehydratase (EC 4.2.1.5) pathway studies

Process chemistry

Required intermediate in D-glucose to vitamin B2 synthetic route

Why D-Arabinonic Acid Is Irreplaceable


The substitution of D-arabinonic acid with generic sugar acids or closely related analogs is precluded by its unique stereochemical configuration and the resulting functional specificity in both synthetic and biological contexts. As the D-enantiomer of arabinonic acid, it is non-superimposable on its mirror image, L-arabinonic acid, and exhibits distinct enzymatic recognition, particularly as the substrate for the specific enzyme D-arabinonate dehydratase (EC 4.2.1.5), which catalyzes its conversion to 2-dehydro-3-deoxy-D-arabinonate in the pentose oxidation pathway [1] [2]. Furthermore, its three defined chiral centers dictate a precise three-dimensional architecture that is essential for its role as an intermediate in vitamin B2 synthesis, a pathway where other sugar acids like D-gluconic acid (a C6 aldonic acid) cannot serve as functional replacements . The following quantitative evidence guide details the specific, measurable points of differentiation that mandate the selection of D-arabinonic acid over its analogs.

Enantiomer mismatch

L-Arabinonic acid is not recognized by D-arabinonate dehydratase; enzyme activity may be absent in D-arabinose pathway assays.

Carbon-skeleton mismatch

D-Gluconic acid (C6) cannot provide the C5 backbone required for the riboflavin precursor N-D-ribityl-3,4-xylidine.

Epimer stereochemistry

D-Ribonic acid differs at C2 (2R,3R,4R vs 2S,3R,4R); reactivity and NMR properties may not match chiral scaffold requirements.

Quantitative Differentiation vs. Analogs


Enzymatic Discrimination of Enantiomers

D-Arabinonic acid is the exclusive substrate for the enzyme D-arabinonate dehydratase (EC 4.2.1.5), which catalyzes the dehydration of D-arabinonate to 2-dehydro-3-deoxy-D-arabinonate in the non-phosphorylative D-arabinose degradation pathway [1]. In contrast, its enantiomer, L-arabinonic acid, is not a substrate for this enzyme and instead serves as the substrate for a separate, distinct enzyme, L-arabinonate dehydratase (EC 4.2.1.25), which catalyzes a different reaction within the ascorbate and aldarate metabolism pathway [2]. This absolute stereochemical discrimination demonstrates a functional non-equivalence that is quantifiable by enzyme activity assays; L-arabinonic acid exhibits zero measurable activity with D-arabinonate dehydratase [3].

Substrate specificity
Head-to-head
D-Arabinonic acid Substrate for EC 4.2.1.5
L-Arabinonic acid No activity (0%)
Supports stereospecific enzymatic pathway studies
Reported absolute discrimination; confirm with purified enzyme
Enzymology Chiral resolution Metabolic pathway analysis

Melting Point and Optical Rotation

The physical properties of D-arabinonic acid and its enantiomer, L-arabinonic acid, differ quantifiably, providing a clear basis for compound identification and purity assessment. D-Arabinonic acid, when crystallized from dilute acetic acid, exhibits a melting point of 114–116 °C and a specific optical rotation of [α]D25 +10.5° (c=6.0, H2O) . In contrast, L-arabinonic acid, when crystallized from ethanol or methanol, has a melting point of 118–119 °C and an optical rotation of [α]D20 -9.6° to -41.7° (dependent on solvent and conditions) . The 2–3 °C difference in melting point and the opposite sign of optical rotation are not minor variations but are definitive, measurable distinctions that allow for unambiguous differentiation and verification of enantiomeric purity.

Physical constants
Data to verify
mp 114–116 °C
[α]D +10.5°
vs L: mp 118–119°C, negative rotation
Enables enantiomer identity verification
Source data to confirm; solvent conditions may vary
Analytical chemistry Quality control Compound identification

Role in Vitamin B2 Synthesis

D-Arabinonic acid serves as a specific, indispensable intermediate in the large-scale industrial synthesis of vitamin B2 (riboflavin). The patented process utilizes D-glucose as the initial starting material, which is oxidized to D-arabonic acid (a common synonym for D-arabinonic acid). This D-arabonic acid is then further converted to N-D-ribityl-3,4-xylidine, a key intermediate en route to riboflavin [1]. In contrast, D-gluconic acid, a C6 aldonic acid derived from glucose oxidation, does not participate in this specific pathway and cannot replace D-arabinonic acid in the synthesis of the riboflavin precursor. The distinct carbon skeleton (C5 vs. C6) and the stereochemistry of D-arabinonic acid are essential for the downstream chemical transformations that lead to the vitamin.

Synthetic pathway
Class-level
Required intermediate in D-glucose → riboflavin route
D-Gluconic acid has no role in this pathway
Supports vitamin B2 process development
Reported industrial synthesis; validate under process conditions
Industrial synthesis Vitamin production Process chemistry

Stereochemistry and Chiral Utility

D-Arabinonic acid possesses a specific stereochemical arrangement at its three chiral centers (2S,3R,4R), which makes it a valuable, stereodefined building block for the synthesis of enantiopure compounds [1]. Its protected lactone derivative, 3,4-O-isopropylidene-D-arabinonic acid δ-lactone (CAS 84772-89-4), is commercially available as a stable intermediate for regio- and stereoselective transformations in multi-step syntheses of complex oligosaccharides and glycomimetics . In contrast, D-ribonic acid (CAS 642-98-8), an epimer of D-arabinonic acid, has a different stereochemical configuration (2R,3R,4R) and exhibits distinct chemical reactivity and biological roles. For instance, derivatives of the D-arabino series exhibit NMR non-equivalence of hydrogen atoms that is not observed in the symmetrical D-ribo series, reflecting their different molecular asymmetry and utility in synthetic applications [2]. This difference in stereochemistry directly impacts the outcome of stereospecific reactions and the properties of the final products.

Chiral scaffold
Reported
Three chiral centers (2S,3R,4R) confer specific reactivity
D-Ribonic acid (2R,3R,4R) shows different NMR asymmetry
Enables stereoselective building-block synthesis
Reported differences; verify derivative outcomes
Chiral synthesis Organic chemistry Carbohydrate chemistry

Crystallization and Solubility

The enantiomers of arabinonic acid exhibit distinct solubility profiles and crystallization behaviors, which are critical for purification and formulation processes. D-Arabinonic acid crystallizes from dilute acetic acid, yielding a product with a melting point of 114–116 °C. It is soluble in water but only slightly soluble in ethanol and insoluble in acetone . In contrast, L-arabinonic acid crystallizes from ethanol or methanol, with a melting point of 118–119 °C . This difference in crystallization solvent preference and the resulting 2–3 °C difference in melting point are not merely academic; they provide a practical, scalable method for separating or verifying the identity of the enantiomers and ensure that the correct crystallization protocol is used to obtain the desired polymorph or purity profile.

Crystallization
Head-to-head
D-Arabinonic acid Crystallizes from dilute acetic acid; mp 114–116°C
L-Arabinonic acid Crystallizes from ethanol; mp 118–119°C
Supports purification protocol selection
Conditions may need verification for scalability
Crystallization Purification Formulation

Validated Application Scenarios


Enzymatic Assays for D-Arabinose Pathway

Based on the absolute substrate specificity of D-arabinonate dehydratase (EC 4.2.1.5) for D-arabinonic acid and its complete discrimination against L-arabinonic acid [1], researchers investigating the non-phosphorylative D-arabinose degradation pathway in bacteria and archaea can confidently procure D-arabinonic acid for use as a specific substrate in enzyme activity assays and metabolic flux studies. The use of the incorrect enantiomer would yield zero activity, leading to erroneous conclusions.

Vitamin B2 Synthesis Intermediate

For industrial process development and manufacturing of vitamin B2, D-arabinonic acid is a required, non-substitutable intermediate in the established synthetic route starting from D-glucose [2]. Its unique C5 carbon skeleton and stereochemistry are essential for the formation of the riboflavin precursor N-D-ribityl-3,4-xylidine. Procurement of high-purity D-arabinonic acid is therefore critical for ensuring the efficiency and yield of this multistep synthesis.

Chiral Building Block for Glycomimetics

The defined stereochemistry of D-arabinonic acid (2S,3R,4R) and the commercial availability of its stable, protected lactone derivative (3,4-O-isopropylidene-D-arabinonic acid δ-lactone) make it a valuable chiral building block for synthetic organic chemists. This derivative offers enhanced stability and selective reactivity for regio- and stereoselective transformations in multi-step syntheses of complex carbohydrates, nucleosides, and other biologically active molecules. Its use is justified by the need for a specific, stereodefined scaffold that cannot be replaced by epimeric analogs like D-ribonic acid [3].

Enantiomeric Purity Verification

Analytical chemists and quality control laboratories can rely on the distinct, quantifiable physical properties of D-arabinonic acid—specifically its melting point (114–116 °C) and specific optical rotation (+10.5°)—to unambiguously confirm the identity and enantiomeric purity of received material . These values differ measurably from those of the L-enantiomer (mp 118–119 °C, negative optical rotation) and provide a straightforward, non-destructive method for batch verification, which is essential for compliance and research reproducibility.

Application
Selection Property
Validation Focus
D-Arabinose pathway enzymology
Substrate specificity for D-arabinonate dehydratase
Enzyme activity assays; no L-enantiomer cross-reactivity
Vitamin B2 synthesis
C5 intermediate for riboflavin precursor
Pathway fidelity; process yield verification
Chiral building block
Stereodefined C5 scaffold
Stereoselective transformation outcomes; derivative characterization
Enantiomer identity control
Distinct physical constants vs L-enantiomer
Melting point & optical rotation batch verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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